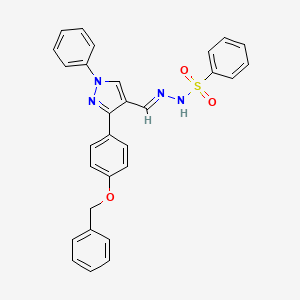
N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(3,4-diméthoxybenzylidène)hydrazino)-2-oxoéthyl)-4-fluorobenzamide est un composé organique synthétique connu pour ses applications potentielles dans divers domaines scientifiques. Ce composé présente une structure complexe avec plusieurs groupes fonctionnels, notamment une liaison hydrazone, une fraction fluorobenzamide et des groupes méthoxy sur le cycle benzylidène. Ces éléments structuraux contribuent à ses propriétés chimiques et à sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2-(2-(3,4-diméthoxybenzylidène)hydrazino)-2-oxoéthyl)-4-fluorobenzamide implique généralement un processus en plusieurs étapes :
-
Formation de l’intermédiaire hydrazone
Réactifs : 3,4-diméthoxybenzaldéhyde et hydrate d’hydrazine.
Conditions : La réaction est effectuée dans l’éthanol sous reflux pour former l’intermédiaire hydrazone.
-
Réaction d’acylation
Réactifs : L’intermédiaire hydrazone et le chlorure de 4-fluorobenzoyle.
Conditions : Cette étape est effectuée en présence d’une base telle que la triéthylamine dans un solvant organique tel que le dichlorométhane pour obtenir le produit final.
Méthodes de production industrielle
Si la synthèse en laboratoire de ce composé est bien documentée, les méthodes de production industrielle impliqueraient probablement l’optimisation des conditions de réaction pour améliorer le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(2-(2-(3,4-diméthoxybenzylidène)hydrazino)-2-oxoéthyl)-4-fluorobenzamide peut subir diverses réactions chimiques, notamment :
-
Oxydation
Réactifs : Des agents oxydants courants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Produits : L’oxydation peut conduire à la formation de dérivés oxo correspondants.
-
Réduction
Réactifs : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Produits : La réduction peut produire des dérivés de l’hydrazine ou des formes réduites de la fraction benzylidène.
-
Substitution
Réactifs : Des nucléophiles comme les amines ou les thiols.
Produits : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Amines en présence d’une base comme l’hydroxyde de sodium.
Applications de la recherche scientifique
Chimie
En chimie, N-(2-(2-(3,4-diméthoxybenzylidène)hydrazino)-2-oxoéthyl)-4-fluorobenzamide est utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Des études ont montré qu’il peut interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments et les études biochimiques.
Médecine
En médecine, N-(2-(2-(3,4-diméthoxybenzylidène)hydrazino)-2-oxoéthyl)-4-fluorobenzamide est exploré pour ses propriétés thérapeutiques potentielles. Il a montré des promesses dans des études préliminaires comme agent anti-inflammatoire et anticancéreux, bien que des recherches supplémentaires soient nécessaires pour comprendre pleinement son efficacité et sa sécurité.
Industrie
Dans les applications industrielles, ce composé peut être utilisé dans le développement de produits chimiques de spécialité et de matériaux avancés. Ses propriétés chimiques uniques le rendent adapté à une utilisation dans les revêtements, les adhésifs et autres matériaux haute performance.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-(2-(3,4-Dimethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, although further research is needed to fully understand its efficacy and safety.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mécanisme D'action
Le mécanisme d’action du N-(2-(2-(3,4-diméthoxybenzylidène)hydrazino)-2-oxoéthyl)-4-fluorobenzamide implique son interaction avec des cibles moléculaires spécifiques. La liaison hydrazone et la fraction fluorobenzamide lui permettent de se lier aux enzymes et aux récepteurs, modulant leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l’inhibition de l’activité enzymatique ou la modification des voies de transduction du signal.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-(2-(3,4-diméthoxybenzylidène)hydrazino)-2-oxoéthyl)-4-méthylbenzamide
- N-(2-(2-(3,4-diméthoxybenzylidène)hydrazino)-2-oxoéthyl)-4-chlorobenzamide
Unicité
Comparé à des composés similaires, N-(2-(2-(3,4-diméthoxybenzylidène)hydrazino)-2-oxoéthyl)-4-fluorobenzamide se distingue par la présence de l’atome de fluor dans la fraction benzamide. Cet atome de fluor peut influencer considérablement la réactivité, l’activité biologique et les propriétés physicochimiques du composé, ce qui en fait un composé unique et précieux pour diverses applications.
Propriétés
Numéro CAS |
764652-87-1 |
|---|---|
Formule moléculaire |
C18H18FN3O4 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C18H18FN3O4/c1-25-15-8-3-12(9-16(15)26-2)10-21-22-17(23)11-20-18(24)13-4-6-14(19)7-5-13/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-10+ |
Clé InChI |
YLIFUKIQGXRYDA-UFFVCSGVSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014958.png)

![(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014963.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12014969.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B12014974.png)


![N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015005.png)

![allyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015022.png)

![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
